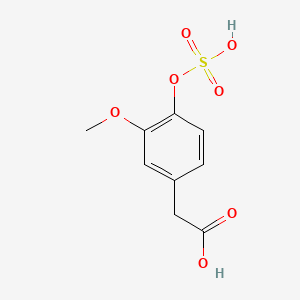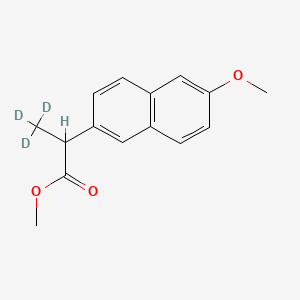
rac Indapamide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Indapamide-d3: is a deuterium-labeled version of Indapamide, a thiazide-like diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure. The compound is characterized by the presence of deuterium atoms, which are stable isotopes of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies .
Applications De Recherche Scientifique
rac Indapamide-d3 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Indapamide in various samples.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Indapamide.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Indapamide.
Industry: Applied in the development of new pharmaceutical formulations and in quality control processes .
Mécanisme D'action
Target of Action
Rac Indapamide-d3, a labelled racemic Indapamide , primarily targets Carbonic Anhydrase 2 . This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in the reabsorption of bicarbonate in the kidneys .
Mode of Action
Indapamide is an orally active sulphonamide diuretic agent . It reduces blood pressure by decreasing vascular reactivity and peripheral vascular resistance . This is achieved through its interaction with its primary target, Carbonic Anhydrase 2 .
Biochemical Pathways
The biochemical pathways affected by Indapamide are primarily related to fluid and electrolyte balance in the body. By inhibiting Carbonic Anhydrase 2, Indapamide disrupts the reabsorption of bicarbonate in the kidneys . This leads to increased excretion of water and electrolytes, including sodium, potassium, and chloride . The resulting diuresis and natriuresis contribute to the reduction of blood pressure .
Pharmacokinetics
The pharmacokinetics of Indapamide involve absorption, distribution, metabolism, and excretion (ADME). Indapamide is quickly absorbed from the gastrointestinal tract .
Result of Action
The primary result of Indapamide’s action is a reduction in blood pressure . This is achieved through the increased excretion of water and electrolytes, leading to decreased vascular reactivity and peripheral vascular resistance . Additionally, Indapamide can reduce left ventricular hypertrophy , which is a condition characterized by the thickening of the heart muscle.
Analyse Biochimique
Biochemical Properties
Rac Indapamide-d3 interacts with various enzymes and proteins in the body. It is known to be involved in the regulation of blood pressure, primarily through its action on vascular reactivity and peripheral vascular resistance
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by reducing vascular reactivity and peripheral vascular resistance, which in turn lowers blood pressure
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with cellular components to decrease vascular reactivity and peripheral vascular resistance . This results in a reduction of blood pressure. The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas of active research.
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of blood pressure. It interacts with enzymes or cofactors that modulate vascular reactivity and peripheral vascular resistance
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac Indapamide-d3 involves the incorporation of deuterium atoms into the Indapamide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is crucial in verifying the incorporation of deuterium atoms .
Analyse Des Réactions Chimiques
Types of Reactions: : rac Indapamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like nitrating agents and halogens
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds
Comparaison Avec Des Composés Similaires
rac Indapamide-d3 is compared with other thiazide-like diuretics:
Hydrochlorothiazide: Similar mechanism but less effective in reducing left ventricular mass.
Chlorthalidone: Longer duration of action but associated with more side effects.
Metolazone: More potent but can cause significant electrolyte imbalances
Similar Compounds
- Hydrochlorothiazide
- Chlorthalidone
- Metolazone
- Bendroflumethiazide .
This compound stands out due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Propriétés
Numéro CAS |
1217052-38-4 |
|---|---|
Formule moléculaire |
C16H16ClN3O3S |
Poids moléculaire |
368.85 |
Nom IUPAC |
4-chloro-3-sulfamoyl-N-[2-(trideuteriomethyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1D3 |
Clé InChI |
NDDAHWYSQHTHNT-FIBGUPNXSA-N |
SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Synonymes |
3-(Aminosulfonyl)-4-chloro-N-[2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl]benzamide; (+/-)-4-Chloro-N-[2-(methyl-d3)-1-indolinyl]-3-sulfamoylbenzamide; Arifon-d3; Bajaten-d3; Damide-d3; Flubest-d3; Fludex-d3; Idamide-d3; Noranat-d3; Veroxil-d3; Tandix-d3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B563297.png)
![7-Benzyloxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine](/img/structure/B563299.png)
![7-Benzyloxy-N-des[[2-(2-hydroxy)ethoxy]ethyl] Quetiapine-d8](/img/structure/B563300.png)



![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)


![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
